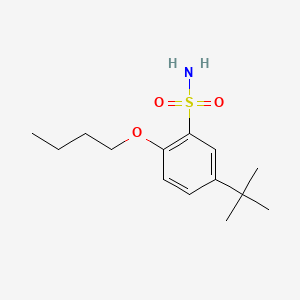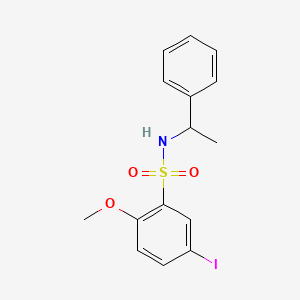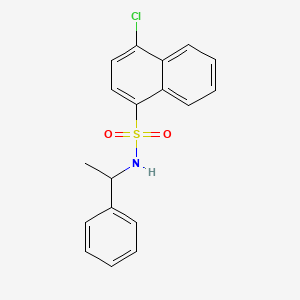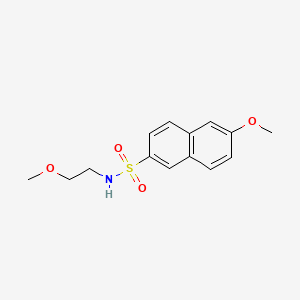
Sulphur Brown 10 - Leuco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphur Brown 10 - Leuco: is a type of sulphur dye, which is a class of dyes known for their complex heterocyclic structures containing sulphur linkages. These dyes are primarily used for dyeing cellulosic textiles, such as cotton, due to their cost-effectiveness and ability to produce deep, rich colors .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of Sulphur Brown 10 - Leuco involves the calcination of 4-methylbenzene-1,3-diamine with a mixture of sulphur at temperatures ranging from 210 to 250°C for about 15 hours. The product is then dissolved in sodium sulphide and sodium hydroxide, followed by the addition of salt. The mixture is heated to 240°C for six hours and then further heated to 250°C for more than four hours to allow moisture evaporation .
Industrial Production Methods: : Industrially, the production of this compound follows similar steps but on a larger scale. The process involves precise control of temperature and reaction times to ensure consistent quality and yield of the dye.
Chemical Reactions Analysis
Types of Reactions: : Sulphur Brown 10 - Leuco undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The dye is oxidized by exposure to air or by using oxidizing agents such as sodium dichromate.
Reduction: The dye is reduced using reducing agents like sodium sulphide, which converts the dye into its leuco form, making it soluble in water.
Substitution: Various substituents can be introduced into the dye molecule to modify its properties.
Major Products: : The major products formed from these reactions include the original dye form and its leuco form, which is water-soluble and substantive to cellulosic materials .
Scientific Research Applications
Sulphur Brown 10 - Leuco has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sulphur dyes and their interactions with various substrates.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays due to its color-changing properties.
Mechanism of Action
The mechanism of action of Sulphur Brown 10 - Leuco involves its conversion between the leuco form and the original dye form. The leuco form is produced by reduction, making it soluble and substantive to cellulosic materials. Upon oxidation, the leuco form reverts to the original insoluble dye form, which is then fixed onto the fabric .
Comparison with Similar Compounds
Similar Compounds: : Other similar compounds include various sulphur dyes such as Sulphur Black 1, Sulphur Blue 7, and Sulphur Green 14. These dyes share similar preparation methods and chemical properties but differ in their specific color shades and applications .
Uniqueness: : Sulphur Brown 10 - Leuco is unique due to its specific brown shade and its ability to produce deep, rich colors on cellulosic textiles. Its leuco form provides excellent solubility and substantivity, making it highly effective for dyeing applications .
Properties
CAS No. |
12262-27-0 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172315.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]indoline](/img/structure/B1172322.png)


